Pyromellitic acid
Overview
Description
Pyromellitic Acid, also known as 1,2,4,5-benzenetetracarboxylic acid, is a small molecule that belongs to the class of organic compounds known as tetracarboxylic acids and derivatives . These are carboxylic acids containing exactly four carboxyl groups . It is used as a curing agent, as an intermediate for powder coating, and a cross-linking agent for alkyd resin . It is also involved in the synthesis of polyimide and pyromellitic octyl .
Synthesis Analysis
Pyromellitic acid can be synthesized from commercially available pyromellitic dianhydride . The reaction involves heating the dianhydride with deionized water to reflux for 4 hours . After cooling the reaction to room temperature, the product is filtered, decolorized, and purified using deionized water and activated carbon .
Molecular Structure Analysis
The molecular formula of Pyromellitic Acid is C10H6O8 . It has a molecular weight of 254.15 . The structure of Pyromellitic Acid was characterized by spectroscopic analyses including Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon nuclear magnetic resonance (13C-NMR), and ultraviolet–visible spectroscopy (UV–Vis) .
Chemical Reactions Analysis
Pyromellitic acid can form complexes with magnesium and calcium ions . It can also undergo oxidative degradation through the application of electro-Fenton technology, leading to its total mineralization .
Physical And Chemical Properties Analysis
Pyromellitic Acid is a white crystal powder . It has a specific gravity of 1.79 . It is slightly soluble in water, easily soluble in ethanol, and slightly soluble in ether .
Scientific Research Applications
Coordination Polymers
Pyromellitic acid has been used in the synthesis of coordination polymers. For instance, it has been combined with piperazine to create two new coordination polymers, which exhibit notable photoluminescence and have potential applications in luminescent materials (Ganesan & Natarajan, 2004).
Electrolyte Membranes in Batteries
A lithium poly(pyromellitic acid borate) gel electrolyte membrane was synthesized for use in lithium-ion batteries. This membrane demonstrated high lithium ionic conductivity and good cyclability, making it a suitable material for battery applications (Xu et al., 2014).
Proton Dosimetry
Pyromellitic acid has been used in liquid fluorescence dosimeters for proton dosimetry. It has shown a linear correlation between fluorescence intensity and delivered energy dose, making it an effective detector for proton radiation (Nadrowitz et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of pyromellitic acid dihydrate has been thoroughly studied, providing valuable insights into its chemical properties and potential applications (Takusagawa, Hirotsu, & Shimada, 1971).
Polymerization Processes
Pyromellitic acid has been utilized in reverse atom transfer radical polymerization of methyl methacrylate, showing its effectiveness in creating well-defined polymers (Wang, Zhu, Cheng, & Zhu, 2003).
Chemical Reactions with Chlorine and Aluminium Sulphate
The reactivity of pyromellitic acid with chlorine and aluminum sulfate was investigated to understand its potential in water treatment processes (Khelili & Achour, 2015).
Photochromic and Electrochromic Devices
Pyromellitic acid is used in creating organic salts with photochromic properties, showing promise in developing dual-mode photochromic and intrinsically electrochromic devices (Abdinejad et al., 2020).
Sustainable Production
Pyromellitic acid has been synthesized sustainably from lignocellulose-derived materials, demonstrating an eco-friendly approach to producing this valuable compound (Hu et al., 2017).
Safety And Hazards
Pyromellitic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling it .
Future Directions
properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-04-9 (tetra-hydrochloride salt) | |
Record name | Pyromellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044466 | |
Record name | Pyromellitic acid | |
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Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Pyromellitic acid | |
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Product Name |
Pyromellitic acid | |
CAS RN |
89-05-4 | |
Record name | Pyromellitic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyromellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyromellitic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02749 | |
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Record name | PYROMELLITIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6369 | |
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Record name | 1,2,4,5-Benzenetetracarboxylic acid | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyromellitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2,4,5-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.708 | |
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Record name | PYROMELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9UXG2U6ZU | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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